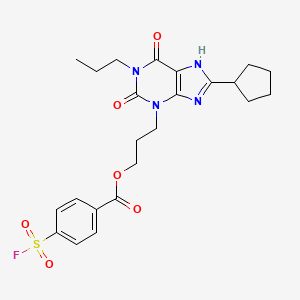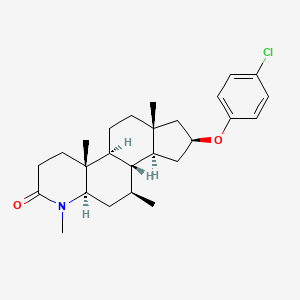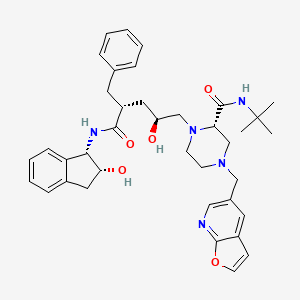
Fscpx
Descripción general
Descripción
“Fscpx” appears to refer to two different entities. One is the Fidelity Select Consumer Discretionary Portfolio (FSCPX), a mutual fund . The other is a chemical compound used as an irreversible A1 Adenosine Receptor Antagonist .
Synthesis Analysis
The synthesis of FSCPX, the chemical compound, has been described in several papers . It is used as an irreversible adenosine A1 antagonist .Molecular Structure Analysis
The molecular structure of the chemical compound FSCPX can be found in various databases .Chemical Reactions Analysis
FSCPX, as a chemical compound, has been studied for its effects on the adenosine transport system .Physical And Chemical Properties Analysis
The physical and chemical properties of the chemical compound FSCPX can be found in various databases .Aplicaciones Científicas De Investigación
1. Application in Bioorganic Chemistry
- Summary : FSCPX is used as an irreversible A1 Adenosine Receptor Antagonist. It modifies the effect of NBTI, a Nucleoside Transport Inhibitor, by reducing the Interstitial Adenosine Level in the Guinea Pig Atrium .
- Methods : The study involved mathematical modeling and experimental testing. The researchers hypothesized that FSCPX might modify the equilibrative and NBTI-sensitive nucleoside transporter (ENT1) in a way that allows ENT1 to transport adenosine but impedes NBTI to inhibit this transport .
- Results : The study found that FSCPX inhibits the effects of NBTI that are mediated by increasing the interstitial concentration of adenosine of endogenous (but not exogenous) origin .
2. Application in Pharmacology
- Summary : FSCPX is used to study the negative inotropic action of A1 adenosine receptor full agonists in isolated guinea pig left atria .
- Methods : The study involved the use of FSCPX, an irreversible A1 receptor antagonist, to determine the A1 receptor reserve for the direct negative inotropic effect of three A1 receptor full agonists (NECA, CPA, and CHA) in isolated, paced guinea pig left atria .
- Results : The study found that FSCPX caused an apparently pure dextral displacement of the concentration–response curves of A1 receptor agonists. Accordingly, the atrial A1 receptor function converging to inotropy showed a considerably great, approximately 80–92 % of receptor reserve for a near maximal (about 91–96 %) effect .
3. Application in Cardiology
- Summary : FSCPX is hypothesized to blunt the cardiac interstitial adenosine accumulation in response to nucleoside transport blockade, probably by inhibiting CD39 and/or CD73, which are the two main enzymes of the interstitial adenosine production in the heart .
- Methods : The study involved mathematical modeling and experimental testing. The researchers hypothesized that FSCPX might inhibit CD39 and/or CD73, thus reducing the interstitial adenosine accumulation in the heart .
4. Advanced in Silico Modelling
- Summary : FSCPX is used in advanced in silico modelling to study the interaction between FSCPX, an irreversible A1 adenosine receptor antagonist, and NBTI, a nucleoside transport inhibitor, in the Guinea Pig Atrium .
- Methods : The study involved the construction of four models (and two additional variants of the last model), each one representing a set of assumptions, in order to find the model exhibiting the best fit to the ex vivo data .
- Results : The study provided in silico evidence for an interference between effects of FSCPX and NBTI upon the ex vivo experimental setting . It was found that FSCPX inhibits the effect of NBTI on the level of endogenous (but not exogenous) adenosine .
5. Application in Computational Biology
- Summary : FSCPX is used in advanced in silico modelling to study the interaction between FSCPX, an irreversible A1 adenosine receptor antagonist, and NBTI, a nucleoside transport inhibitor, in the Guinea Pig Atrium .
- Methods : The study involved the construction of four models (and two additional variants of the last model), each one representing a set of assumptions, in order to find the model exhibiting the best fit to the ex vivo data .
- Results : The study provided in silico evidence for an interference between effects of FSCPX and NBTI upon the ex vivo experimental setting . It was found that FSCPX inhibits the effect of NBTI on the level of endogenous (but not exogenous) adenosine .
Direcciones Futuras
The future performance of FSCPX, the mutual fund, is a subject of speculation and analysis . As for the chemical compound, future research directions could involve further exploration of its mechanism of action and potential applications .
Relevant Papers Several papers have been published on the chemical compound FSCPX, discussing its synthesis, mechanism of action, and effects on the adenosine transport system . For the mutual fund FSCPX, relevant information can be found in financial analysis reports .
Propiedades
IUPAC Name |
3-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propyl 4-fluorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLGXHIRSHTRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166094 | |
| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fscpx | |
CAS RN |
156547-56-7 | |
| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide](/img/structure/B1674084.png)
![n-[2(r)-Hydroxy-1(s)-indanyl]-2(r)-phenylmethyl-4(s)-hydroxy-5-[4-[2-benzofuranylmethyl]-2(s)-[tert-butylaminocarbonyl]-piperazinyl]-pentaneamide](/img/structure/B1674085.png)
![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)


![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)
![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)
![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)

![4-[(5-{[4-(3-Chlorophenyl)-3-oxopiperazin-1-YL]methyl}-1H-imidazol-1-YL)methyl]benzonitrile](/img/structure/B1674100.png)
![N-((2R,3S)-1-((((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxobutan-2-yl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)